molecular formula C14H17ClN4O2 B2430095 2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide CAS No. 1376283-56-5

2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide

Cat. No.: B2430095
CAS No.: 1376283-56-5
M. Wt: 308.77
InChI Key: VORXWCVCEJXRSO-UHFFFAOYSA-N
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Description

2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide typically involves the reaction of 3-chloro-2-(morpholin-4-yl)aniline with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(methyl)acetamide
  • 2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(ethyl)acetamide
  • 2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(propyl)acetamide

Uniqueness

2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-2-morpholin-4-ylanilino)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c15-11-2-1-3-12(18-10-13(20)17-5-4-16)14(11)19-6-8-21-9-7-19/h1-3,18H,5-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORXWCVCEJXRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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